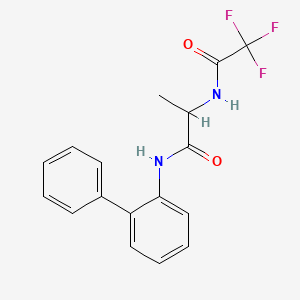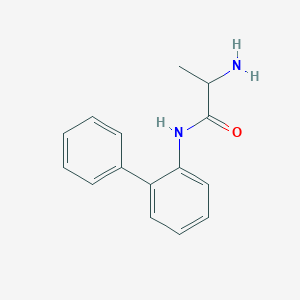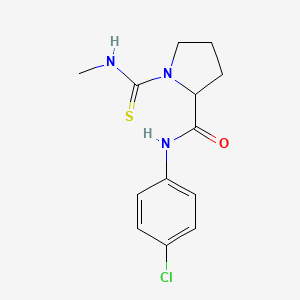![molecular formula C23H22N2O4 B4159814 N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan](/img/structure/B4159814.png)
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan
Vue d'ensemble
Description
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan is a complex organic compound that features a tryptophan moiety linked to a phenyl ring substituted with a hydroxy-methylbutynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan typically involves multiple steps. One common approach is to start with the preparation of the hydroxy-methylbutynyl phenyl derivative. This can be achieved through a series of reactions including alkylation, hydroxylation, and coupling reactions. The final step involves the coupling of this derivative with tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan can undergo various types of chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where tryptophan metabolism is implicated.
Mécanisme D'action
The mechanism of action of N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan involves its interaction with specific molecular targets and pathways. Due to its structural similarity to tryptophan, it may interact with tryptophan-related enzymes and receptors, potentially modulating their activity. This could affect various biological processes such as neurotransmitter synthesis and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}alanine
- N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycine
- N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}phenylalanine
Uniqueness
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan is unique due to the presence of both the tryptophan moiety and the hydroxy-methylbutynyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[[2-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-23(2,29)12-11-15-7-3-4-9-18(15)21(26)25-20(22(27)28)13-16-14-24-19-10-6-5-8-17(16)19/h3-10,14,20,24,29H,13H2,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECVGYJDVSFOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[carboxy(phenyl)methyl]thio}-1-naphthoic acid](/img/structure/B4159734.png)
![N-(4-methoxyphenyl)-2-[(4-morpholinylacetyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4159741.png)
![[2,4,5-Triacetyloxy-1,6-bis(furan-2-ylmethylamino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B4159743.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4159747.png)
![3-(4-chlorophenyl)-7,8,8a,9-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B4159750.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4159754.png)

![2-ACETAMIDO-3-(1H-INDOL-3-YL)-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4159778.png)

![3-benzyl-3-hydroxy-2-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B4159789.png)

![S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine](/img/structure/B4159806.png)
![2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid](/img/structure/B4159818.png)
![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}phenylalanine](/img/structure/B4159825.png)
